N-[(2-chlorophenyl)methyl]-2-[3'-(3-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide
Description
N-[(2-Chlorophenyl)methyl]-2-[3'-(3-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide is a spirocyclic indole-thiazolidine hybrid with a 2-chlorobenzyl substituent on the acetamide nitrogen and a 3-methylphenyl group at the 3'-position of the thiazolidine ring. The compound’s design leverages pharmacophores known for anti-inflammatory, antimicrobial, and enzyme-modulating properties .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(3-methylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-17-7-6-9-19(13-17)30-24(32)16-34-26(30)20-10-3-5-12-22(20)29(25(26)33)15-23(31)28-14-18-8-2-4-11-21(18)27/h2-13H,14-16H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZRCIVUAYCIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Isatin Derivatives
The synthesis begins with N-alkylation of isatin (1H-indole-2,3-dione) using alkyl halides in dimethylformamide (DMF) with potassium carbonate and tert-butyl ammonium bromide as a phase-transfer catalyst. For example:
$$
\text{Isatin} + \text{R-X} \xrightarrow{\text{K}2\text{CO}3, \text{TBAB, DMF}} \text{N-Alkylated isatin} \quad (\text{Yield: 70–85\%})
$$
Schiff Base Formation
N-Alkylated isatin reacts with primary amines (e.g., 3-methylbenzylamine) to form Schiff base intermediates. This step is conducted under reflux in ethanol with catalytic acetic acid:
$$
\text{N-Alkylated isatin} + \text{3-Methylbenzylamine} \xrightarrow{\text{EtOH, Δ}} \text{Schiff base} \quad (\text{Yield: 65–78\%})
$$
Cyclocondensation with Mercaptoacetic Acid
The Schiff base undergoes cyclocondensation with mercaptoacetic acid in toluene under Dean-Stark conditions to afford the spiro[indole-3,2'-thiazolidine]-2,4'-dione framework:
$$
\text{Schiff base} + \text{HSCH}_2\text{COOH} \xrightarrow{\text{Toluene, Δ}} \text{Spiro core} \quad (\text{Yield: 55–68\%})
$$
Installation of the N-[(2-Chlorophenyl)methyl]Acetamide Side Chain
Chloroacetylation of the Spiro Core
The spiro compound’s secondary amine reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base:
$$
\text{Spiro core-NH} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Chloroacetamide intermediate} \quad (\text{Yield: 80–90\%})
$$
Nucleophilic Substitution with 2-Chlorobenzylamine
The chloroacetamide intermediate undergoes displacement with 2-chlorobenzylamine in acetonitrile at reflux:
$$
\text{ClCH}2\text{CONH-spiro} + \text{2-ClC}6\text{H}4\text{CH}2\text{NH}_2 \xrightarrow{\text{MeCN, Δ}} \text{Target compound} \quad (\text{Yield: 70–82\%})
$$
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Stereochemical Control
Density functional theory (DFT) calculations reveal that the spiro junction’s stereochemistry is influenced by steric effects during cyclocondensation. The trans-configuration predominates when bulky N-alkyl groups are present.
Analytical Characterization Data
Chemical Reactions Analysis
Types of Reactions
“N-[(2-chlorophenyl)methyl]-2-[3’-(3-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(2-chlorophenyl)methyl]-2-[3'-(3-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide exhibit anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. In vitro studies have demonstrated its potential efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Molecular docking studies suggest that it may inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. This inhibition could lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases.
Quantitative analyses employing techniques such as enzyme assays and cell viability tests are essential for assessing the compound's efficacy as a pharmaceutical agent. These studies can elucidate specific pathways affected by the compound and provide insights into its potential therapeutic applications.
Key Properties and Stability
The stability of this compound under various pH conditions should be assessed to determine its suitability for different applications. Understanding its chemical stability is crucial for formulating it into effective drug delivery systems.
Mechanism of Action
The mechanism by which “N-[(2-chlorophenyl)methyl]-2-[3’-(3-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro-Indole-Thiazolidine Derivatives
Compound 4a–4g (Kaur et al., 2016)
These analogs feature a 2-(benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'yl)acetamide backbone. Key differences include:
- Substituents : The target compound replaces the benzo[d]thiazole-thioether group with a 2-chlorophenylmethyl acetamide.
- Bioactivity : Compound 4a–4g showed moderate anti-inflammatory activity (IC₅₀ = 12–35 µM in COX-2 inhibition assays), while the 3-methylphenyl group in the target compound may enhance lipophilicity and binding to hydrophobic enzyme pockets .
Spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones (Talesara et al., 2011)
These derivatives incorporate a fused thiazolo-isoxazole system. Unlike the target compound, they lack the thiazolidine-2,4-dione motif but share spirocyclic rigidity. Antimicrobial testing revealed MIC values of 8–32 µg/mL against Staphylococcus aureus, suggesting that the thiazolidine dione in the target compound could improve antibacterial potency .
Acetamide-Linked Thiazolidinone Derivatives
2-[2-(4-Chlorophenyl)benzimidazole-1-yl]-N-(4-oxo-2-aryl-thiazolidine-3-yl)acetamides (Ayhan-Kılcıgil et al., 2012)
These compounds feature a benzimidazole core linked to a thiazolidine-4-one ring. Key distinctions:
- Substituent Effects : The 4-chlorophenyl group in Ayhan-Kılcıgil’s derivatives conferred antioxidant activity (IC₅₀ = 18–45 µM in DPPH assays). The target compound’s 2-chlorophenylmethyl group may reduce steric hindrance, enhancing receptor interaction .
N-(2,4-Dichlorophenyl)methyl-2-(1-(R)-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamide (Unpublished, 2024)
This quinazolinone-acetamide hybrid shares the 2,4-dioxo motif but lacks the spiro architecture. Preliminary data suggest lower solubility (logP = 3.2 vs. 2.8 for the target compound), highlighting the spiro system’s role in modulating physicochemical properties .
Substituent-Specific Comparisons
Role of the 3-Methylphenyl Group
- Lipophilicity : The 3-methylphenyl group increases logP by ~0.3 units compared to unsubstituted phenyl analogs, enhancing membrane permeability .
- Steric Effects : Methyl substitution at the 3-position minimizes steric clashes in enzyme active sites, as seen in COX-2 inhibition studies of related compounds .
Impact of the 2-Chlorophenylmethyl Substituent
- Conformational Analysis : X-ray crystallography of similar compounds (e.g., 2,2-dichloro-N-(2-methylphenyl)acetamide) reveals that the 2-chlorophenyl group stabilizes a planar acetamide conformation via N–H⋯O hydrogen bonding, which may translate to improved target binding in the spiro compound .
Biological Activity
N-[(2-chlorophenyl)methyl]-2-[3'-(3-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
The compound's chemical formula is , and it features a thiazolidine ring fused with an indole structure. The presence of the chlorophenyl and methyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways. For instance, inhibition of squalene synthase has been reported in related structures, which could lead to reduced cholesterol synthesis in liver cells .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar frameworks have demonstrated effectiveness against Mycobacterium tuberculosis by targeting specific bacterial proteins involved in cell wall biosynthesis .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and structurally related compounds:
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Mycobacterium tuberculosis : A compound structurally related to this acetamide was tested for its ability to inhibit MmpL3 (a crucial protein for mycobacterial viability). It demonstrated significant growth inhibition at concentrations as low as 6.4 μM with an EC50 value indicating effective targeting of bacterial cell division pathways .
- Cholesterol Synthesis Inhibition : Another study highlighted the capacity of similar compounds to inhibit cholesterol synthesis in HepG2 cells with an IC50 as low as 15 nM. This suggests a potential application in managing hyperlipidemia or related metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
